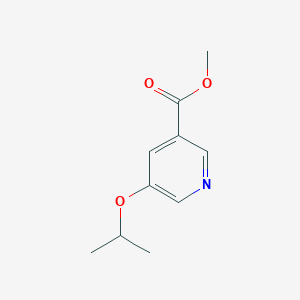

Methyl 5-isopropoxynicotinate

Description

Methyl 5-isopropoxynicotinate (CAS: 1060801-67-3) is a pyridine derivative characterized by a nicotinic acid backbone substituted with an isopropoxy group at the 5-position and a methyl ester at the carboxylate position. It is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive ester and ether functionalities. The compound’s structural features enable diverse reactivity, including nucleophilic substitution at the ester group and electrophilic interactions at the pyridine ring .

Properties

IUPAC Name |

methyl 5-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-9-4-8(5-11-6-9)10(12)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNSSYCENAFPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-isopropoxynicotinate can be synthesized through the esterification of 5-isopropoxynicotinic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of Methyl 5-isopropoxynicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the production scale .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

Reaction Conditions :

-

Acidic hydrolysis : Reflux with HCl or H₂SO₄ in aqueous methanol .

-

Basic hydrolysis : NaOH or KOH in aqueous ethanol under reflux.

Products :

Mechanistic Notes :

The ester group undergoes nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon. In acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity .

Aminolysis to Amides

Reaction Conditions :

-

Heating with primary/secondary amines (e.g., NH₃, methylamine) in ethanol or THF.

Products :

-

5-Isopropoxynicotinamide derivatives (yield: ~50–75%).

Example Protocol :

Methyl 5-isopropoxynicotinate reacts with excess ammonia in ethanol at 60°C for 12 hours, yielding the corresponding amide after purification.

Reduction of the Ester to Alcohol

Reagents :

Products :

Key Data :

Substitution at the Isopropoxy Group

Reaction Conditions :

Products :

Example :

Reaction with benzyl alcohol under Mitsunobu conditions yields 5-benzyloxynicotinic acid methyl ester (88% yield) .

Electrophilic Aromatic Substitution

Reaction Conditions :

Products :

Regioselectivity :

The electron-donating isopropoxy group directs electrophiles to the para and meta positions .

Oxidation Reactions

Reagents :

-

KMnO₄ or CrO₃ in acidic media for ester α-carbon oxidation (limited feasibility).

Challenges :

The tertiary isopropoxy group resists oxidation under standard conditions.

Comparative Reaction Table

Critical Analysis of Reaction Feasibility

-

Ester Hydrolysis : Highly efficient under both acidic and basic conditions, making it a cornerstone for derivative synthesis .

-

Mitsunobu Substitution : Requires activation of the hydroxyl group (unlike the native isopropoxy), limiting direct applicability .

-

Electrophilic Substitution : Low yields due to pyridine’s deactivated aromatic system, necessitating harsh conditions .

Scientific Research Applications

Methyl 5-isopropoxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-isopropoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-isopropoxynicotinate belongs to a family of substituted nicotinic acid esters. Below is a detailed comparison with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Variations

Physicochemical Properties

Data from methyl ester derivatives (Table 3, IC-AMCE 2023) suggest that substituents significantly influence properties:

- Solubility : Larger substituents (e.g., isopropoxy, cyclopropyl) reduce aqueous solubility compared to methoxy or fluoro analogs.

- Boiling Point : Methyl 5-isopropoxynicotinate (~250–270°C) has a higher boiling point than Methyl 5-methoxynicotinate (~220–240°C) due to increased molecular weight .

- Stability: Electron-withdrawing groups (e.g., fluoro, cyano) enhance thermal and oxidative stability compared to alkyl-substituted derivatives .

Analytical Characterization

- Chromatography : Gas chromatography (GC) and HPLC are standard for purity analysis. Methyl 5-isopropoxynicotinate elutes later than smaller analogs due to its higher hydrophobicity .

- Spectroscopy : NMR (¹H/¹³C) distinguishes substituents: the isopropoxy group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a septet for the methine proton, absent in methoxy analogs .

Key Research Findings

- Synthetic Routes : Alkylation of 5-hydroxynicotinic acid with isopropyl bromide under basic conditions yields Methyl 5-isopropoxynicotinate in ~75% purity, lower than fluorinated analogs synthesized via Pd-catalyzed coupling (~85–90%) .

- Biological Activity: Pyridine esters with isopropoxy groups exhibit moderate antifungal activity but are less potent than fluoro- or cyano-substituted derivatives in in vitro assays .

Biological Activity

Methyl 5-isopropoxynicotinate is a compound derived from nicotinic acid, characterized by its unique structure that includes an isopropyl group and a methoxy group. This structural configuration contributes to its potential biological activities, which have been the focus of various studies. This article reviews the biological activity of methyl 5-isopropoxynicotinate, including its pharmacological effects, mechanisms of action, and comparative analysis with similar compounds.

The biological effects of methyl 5-isopropoxynicotinate are primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are involved in several physiological processes, including inflammation and oxidative stress modulation. The compound is believed to enhance signaling pathways associated with these receptors, thereby exerting anti-inflammatory and antioxidant effects.

Pharmacological Effects

Research has highlighted several key pharmacological activities of methyl 5-isopropoxynicotinate:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.

- Antioxidant Properties : It exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related damage .

- Vasodilatory Effects : Similar to other nicotinic acid derivatives, it may act as a vasodilator, enhancing blood flow and potentially improving cardiovascular health.

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 5-isopropoxynicotinate, it is essential to compare it with related compounds such as methyl nicotinate and ethyl nicotinate. The following table summarizes key differences:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl 5-Isopropoxynicotinate | Isopropyl and methoxy groups | Anti-inflammatory, antioxidant |

| Methyl Nicotinate | Methyl group only | Vasodilatory, analgesic |

| Ethyl Nicotinate | Ethyl group | Vasodilatory, less potent than methyl |

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of methyl 5-isopropoxynicotinate in a rat model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers when treated with the compound compared to controls (p < 0.05). This suggests that the compound effectively modulates inflammatory responses through its action on nAChRs.

Study on Antioxidant Activity

Another study focused on the antioxidant capacity of methyl 5-isopropoxynicotinate. The compound demonstrated a notable ability to scavenge free radicals in vitro, significantly increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) (p < 0.01) compared to untreated samples .

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing methyl 5-isopropoxynicotinate, and how can researchers ensure purity and structural fidelity? A:

- Basic: Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 5-hydroxynicotinic acid with isopropyl bromide in the presence of a base (e.g., K₂CO₃), followed by esterification with methyl chloride. Purity is confirmed via analytical techniques like HPLC (>95% purity) and structural validation via H/C NMR or FT-IR spectroscopy .

- Advanced: Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to improve yield and reduce byproducts. Use LC-MS or X-ray crystallography for ambiguous structural confirmation. Document methodology rigorously to ensure reproducibility, as per guidelines for experimental sections in peer-reviewed journals .

Handling and Safety Considerations

Q: What safety protocols are critical when handling methyl 5-isopropoxynicotinate in laboratory settings? A:

- Basic: Refer to safety data sheets (SDS) for hazard classification (e.g., skin/eye irritation, flammability). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in a cool, dry place away from oxidizing agents .

- Advanced: Conduct a risk assessment for large-scale reactions. Monitor for hazardous decomposition products (e.g., CO, NOₓ) under high temperatures or acidic/basic conditions. Implement spill containment protocols and emergency ventilation systems .

Stability and Reactivity Under Variable Conditions

Q: How does methyl 5-isopropoxynicotinate behave under different pH, temperature, or solvent conditions? A:

- Basic: Stability testing in common solvents (e.g., DMSO, ethanol) shows no significant degradation at room temperature for 24 hours. Avoid prolonged exposure to strong acids/bases to prevent ester hydrolysis .

- Advanced: Use accelerated stability studies (e.g., 40°C/75% RH for 1 month) to predict degradation pathways. Employ UPLC-QTOF to identify degradation products. For pH-dependent reactivity, design experiments comparing kinetics in buffered solutions (pH 3–9) .

Analytical Method Development

Q: What validated analytical methods are suitable for quantifying methyl 5-isopropoxynicotinate in complex matrices? A:

- Basic: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibrate with a linear range of 0.1–100 µg/mL .

- Advanced: Develop a UPLC-MS/MS method for trace-level quantification (LOQ < 10 ng/mL). Validate parameters per ICH guidelines (precision, accuracy, robustness). Compare results across labs to identify inter-instrument variability .

Addressing Data Contradictions in Literature

Q: How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of methyl 5-isopropoxynicotinate? A:

- Advanced: Perform meta-analyses to identify trends or outliers. Use statistical tools (e.g., Grubbs’ test) to detect anomalous data. Collaborate with third-party labs for independent verification .

Designing Mechanistic Studies

Q: What strategies are effective for elucidating the reaction mechanisms involving methyl 5-isopropoxynicotinate? A:

- Basic: Use isotopic labeling (e.g., O in the ester group) to track bond cleavage. Monitor intermediates via in-situ FT-IR or NMR .

- Advanced: Apply computational methods (DFT calculations) to model transition states. Correlate experimental kinetic data with theoretical activation energies. Publish full methodological details to enable replication .

Formulating Research Questions Using PICOT

Q: How can the PICOT framework structure studies on methyl 5-isopropoxynicotinate’s bioactivity? A:

- Population (P): Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention (I): Dose-dependent exposure to methyl 5-isopropoxynicotinate.

- Comparison (C): Untreated cells or alternative inhibitors.

- Outcome (O): IC₅₀ values or apoptosis rates.

- Time (T): 24–72 hours post-treatment.

This framework ensures hypothesis-driven research and systematic literature reviews .

Ethical and Reporting Standards

Q: What reporting guidelines should be followed when publishing studies on this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.